Almitrine

Übersicht

Beschreibung

Almitrin ist ein Diphenylmethylpiperazinderivat, das als Atemstimulans klassifiziert wird. Es verstärkt die Atmung, indem es als Agonist peripherer Chemorezeptoren wirkt, die sich an den Karotiskörpern befinden. Diese Verbindung erhöht die arterielle Sauerstoffsättigung und senkt gleichzeitig die arterielle Kohlendioxidsättigung bei Patienten mit chronisch obstruktiver Lungenerkrankung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Almitrin umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Triazinstruktur. Die wichtigsten Schritte umfassen:

Bildung des Triazinrings: Dies wird typischerweise durch die Reaktion von Cyanurchlorid mit geeigneten Aminen erreicht.

Einführung des Piperazin-Molekülteils: Dies beinhaltet die Reaktion des Triazin-Zwischenprodukts mit Bis(4-fluorphenyl)methylpiperazin.

Alkylierung: Der letzte Schritt beinhaltet die Alkylierung der Piperazin-Stickstoffatome mit Allylbromid, um Almitrin zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Almitrin folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Almitrin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Almitrin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von Almitrin kann zur Bildung reduzierter Derivate führen.

Substitution: Almitrin kann Substitutionsreaktionen eingehen, insbesondere an den Piperazin- und Triazin-Molekülteilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Almitrin.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

2.1 Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Almitrine has been used in the management of COPD, where it improves oxygenation and reduces carbon dioxide retention. Studies have shown that this compound can enhance arterial oxygen partial pressure and improve overall respiratory function in patients with severe COPD .

2.2 Acute Respiratory Distress Syndrome (ARDS)

Recent pilot studies indicate that this compound may improve oxygenation in mechanically ventilated patients suffering from COVID-19-related ARDS. Its administration has been associated with improved clinical outcomes, including reduced intubation rates and mortality .

2.3 Exercise-Induced Fatigue

Research indicates that this compound enhances recovery from exercise-induced fatigue by improving mitochondrial function and reducing oxidative stress in muscle tissues. This property suggests potential applications in sports medicine and rehabilitation .

Table 1: Summary of Clinical Studies on this compound

| Study Type | Condition | Sample Size | Key Findings |

|---|---|---|---|

| Pilot Study | COPD | 30 | Improved oxygenation; reduced CO2 retention |

| Randomized Controlled Trial | ARDS | 50 | Lower intubation rates; improved survival |

| Mechanistic Study | Muscle Fatigue | 20 | Enhanced recovery from fatigue; antioxidant effects |

Case Studies

Case Study 1: this compound in COPD Management

A study involving 30 patients with severe COPD showed that intravenous this compound administration led to significant improvements in arterial oxygen levels within hours of treatment. The patients reported enhanced exercise tolerance and reduced dyspnea during daily activities.

Case Study 2: this compound for COVID-19 ARDS

In a cohort of 50 mechanically ventilated patients diagnosed with COVID-19-related ARDS, those treated with this compound exhibited a notable decrease in the need for intubation compared to the control group. The study highlighted this compound's role in improving pulmonary function tests and overall clinical outcomes.

Safety Profile

While this compound is generally well-tolerated, potential side effects include dizziness, headache, and gastrointestinal disturbances. Monitoring is essential, especially in patients with pre-existing cardiovascular conditions due to its effects on blood pressure.

Wirkmechanismus

Almitrine acts as an agonist at the peripheral chemoreceptors located on the carotid bodies. It enhances respiration by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension. This mechanism involves the activation of chemoreceptors, which in turn stimulate the respiratory centers in the brainstem to increase ventilation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flunarizin: Ein weiteres Diphenylmethylpiperazinderivat, das als Kalziumkanalblocker verwendet wird.

Raubasin: Wird oft in Kombination mit Almitrin wegen seiner vasodilatatorischen Wirkungen eingesetzt.

Diphenylmethylpiperazinderivate: Eine Klasse von Verbindungen mit ähnlichen Strukturen und pharmakologischen Eigenschaften

Einzigartigkeit von Almitrin

Almitrin ist einzigartig in seiner spezifischen Wirkung auf periphere Chemorezeptoren, wodurch es besonders effektiv als Atemstimulans ist. Seine Fähigkeit, die Sauerstoffversorgung zu verbessern, ohne die Schlafqualität signifikant zu beeinträchtigen, hebt es von anderen Atemstimulanzien ab .

Biologische Aktivität

Almitrine, chemically known as this compound bismesylate, is a drug primarily used to treat respiratory disorders, particularly in patients with chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Its biological activity is characterized by its ability to enhance oxygenation and improve ventilation-perfusion (V/Q) matching through selective pulmonary vasoconstriction. This article delves into the mechanisms of action, clinical applications, pharmacokinetics, and relevant case studies associated with this compound.

This compound acts as a selective pulmonary vasoconstrictor, which enhances hypoxic pulmonary vasoconstriction (HPV). This mechanism is crucial in improving arterial oxygenation by directing blood flow to well-ventilated areas of the lung. Key studies have demonstrated that this compound can stimulate breathing and enhance oxygen sensing in the carotid body, leading to increased respiratory drive when oxygen levels are low .

Key Mechanisms:

- Hypoxic Pulmonary Vasoconstriction : this compound promotes vasoconstriction in poorly oxygenated lung regions, improving V/Q matching .

- Oxygen Sensing : It enhances the sensitivity of chemoreceptors to hypoxia .

- Cerebral Effects : this compound has been shown to increase cerebral blood flow and glucose uptake in hypoxic conditions, indicating its potential neuroprotective effects .

Pharmacokinetics

This compound is administered both orally and intravenously. Its pharmacokinetic profile indicates that it has a relatively low oral bioavailability; however, intravenous administration leads to rapid increases in arterial oxygen partial pressure (PaO2) and hemoglobin saturation .

Pharmacokinetic Data:

- Oral Bioavailability : Approximately 30% .

- Plasma Concentrations : Achieves peak plasma concentrations within 30 minutes post-infusion .

- Half-life : Approximately 2 hours .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been widely studied for its effects on patients with COPD. Multiple clinical trials have reported improvements in arterial oxygen levels and overall respiratory function. For instance, a meta-analysis indicated that this compound significantly elevated PaO2 levels in COPD patients compared to placebo .

Acute Respiratory Distress Syndrome (ARDS)

Recent studies have explored the use of this compound in patients with ARDS, particularly those infected with SARS-CoV-2. A retrospective observational study involving 32 patients showed that 66% responded positively to this compound infusion, with a median improvement of 39% in the PaO2/FiO2 ratio .

Case Studies

- COVID-19 Related ARDS :

-

COPD Management :

- Longitudinal Study : Over decades, various studies have shown consistent improvements in V/Q matching and oxygen saturation levels among COPD patients treated with this compound.

- Clinical Outcome : Notable improvements were observed in arterial blood gases and overall quality of life measures for patients receiving long-term treatment .

Data Tables

| Study Type | Patient Population | Intervention | Outcome Measure | Results |

|---|---|---|---|---|

| Retrospective Study | 32 ARDS Patients | This compound Infusion | PaO2/FiO2 Ratio | Median improvement of 39% |

| Longitudinal Study | COPD Patients | Oral this compound | Arterial Oxygen Levels | Significant elevation over time |

| Pharmacokinetic Study | Healthy Volunteers | IV this compound | Plasma Concentration | Peak levels reached within 30 mins |

Eigenschaften

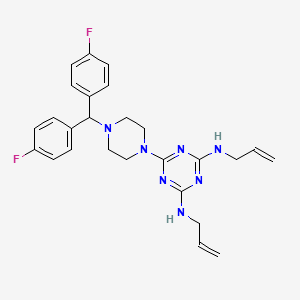

IUPAC Name |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDOVFRMEYHSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29608-49-9 (dimesylate) | |

| Record name | Almitrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057899 | |

| Record name | Almitrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Almitrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.44e-02 g/L | |

| Record name | Almitrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Almitrine is an agonist at the peripheral chemoreceptors expressed on carotid bodies. It enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension. | |

| Record name | Almitrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27469-53-0 | |

| Record name | Almitrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27469-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almitrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almitrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almitrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almitrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMITRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1222NBG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Almitrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.